molecular formula C35H30 B14638174 1,2-Diethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene CAS No. 54251-83-1

1,2-Diethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene

Cat. No.: B14638174
CAS No.: 54251-83-1
M. Wt: 450.6 g/mol
InChI Key: CRZXZHFFAVEHQL-UHFFFAOYSA-N
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Description

1,2-Diethyl-4,5,6,7-tetraphenylspiro[24]hepta-1,4,6-triene is a complex organic compound characterized by its unique spiro structure

Preparation Methods

The synthesis of 1,2-Diethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core spiro structure, followed by the introduction of ethyl and phenyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to achieving high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for efficiency and cost-effectiveness .

Chemical Reactions Analysis

1,2-Diethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene undergoes several types of chemical reactions, including:

Scientific Research Applications

1,2-Diethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Diethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene involves its interaction with molecular targets through its aromatic rings and spiro linkage. These interactions can influence various biochemical pathways, depending on the specific functional groups present on the compound. The spiro structure provides rigidity, which can enhance binding affinity and specificity to target molecules .

Comparison with Similar Compounds

1,2-Diethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene can be compared with other spiro compounds, such as:

These comparisons highlight the uniqueness of 1,2-Diethyl-4,5,6,7-tetraphenylspiro[2

Properties

CAS No.

54251-83-1

Molecular Formula

C35H30

Molecular Weight

450.6 g/mol

IUPAC Name

1,2-diethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene

InChI

InChI=1S/C35H30/c1-3-29-30(4-2)35(29)33(27-21-13-7-14-22-27)31(25-17-9-5-10-18-25)32(26-19-11-6-12-20-26)34(35)28-23-15-8-16-24-28/h5-24H,3-4H2,1-2H3

InChI Key

CRZXZHFFAVEHQL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C12C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)CC

Origin of Product

United States

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